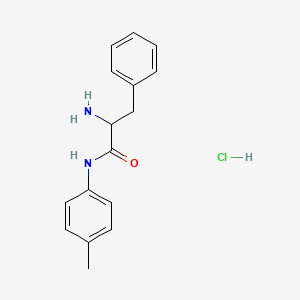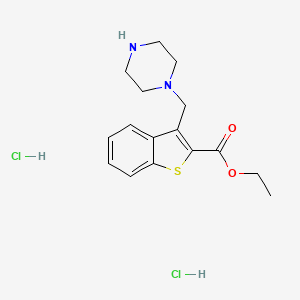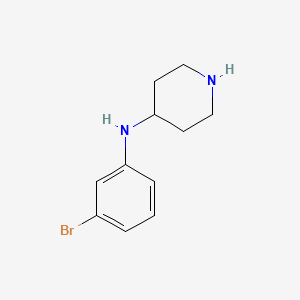![molecular formula C11H12O2 B1527485 [4-(But-2-yn-1-yloxy)fenil]metanol CAS No. 1250387-44-0](/img/structure/B1527485.png)
[4-(But-2-yn-1-yloxy)fenil]metanol
Descripción general
Descripción
[4-(But-2-yn-1-yloxy)phenyl]methanol: is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It is also known by its IUPAC name [4-(2-butynyloxy)phenyl]methanol . This compound is characterized by the presence of a phenyl ring substituted with a but-2-yn-1-yloxy group and a methanol group.
Aplicaciones Científicas De Investigación
Chemistry: [4-(But-2-yn-1-yloxy)phenyl]methanol is used as a versatile scaffold in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be functionalized to introduce various substituents .
Biology and Medicine: In biological research, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound finds applications in the development of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties .
Mecanismo De Acción
Target of Action
A similar compound, n-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}-5-methyl-d-tryptophan, is known to target theDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 plays a crucial role in the shedding of cell surface proteins, and its dysregulation is associated with various diseases, including cancer .
Mode of Action
Compounds with similar structures, when appended to a ligand or pharmacophore, allow for uv light-induced covalent modification of a biological target . This suggests that [4-(But-2-yn-1-yloxy)phenyl]methanol might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential interaction with adam17, it may influence the shedding of cell surface proteins, impacting various signaling pathways .
Result of Action
Based on its potential target, it may influence the activity of adam17, thereby affecting the shedding of cell surface proteins and potentially altering cellular signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(But-2-yn-1-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for [4-(But-2-yn-1-yloxy)phenyl]methanol are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(But-2-yn-1-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to form the corresponding alkane derivatives using reducing agents like or .
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, Phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Halogenated phenylmethanol derivatives.
Comparación Con Compuestos Similares
- [4-(But-2-yn-1-yloxy)phenyl]acetic acid
- [4-(But-2-yn-1-yloxy)phenyl]amine
- [4-(But-2-yn-1-yloxy)phenyl]ethanol
Comparison: Compared to its analogs, [4-(But-2-yn-1-yloxy)phenyl]methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and solubility properties. The hydroxyl group allows for additional hydrogen bonding interactions, making it a valuable intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
(4-but-2-ynoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPXSDUPIBKNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1527408.png)

![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)









